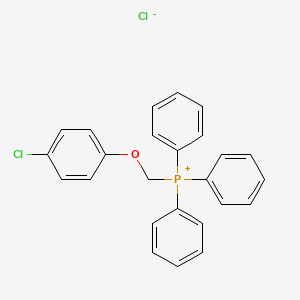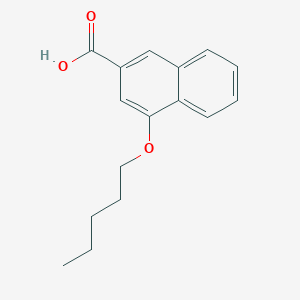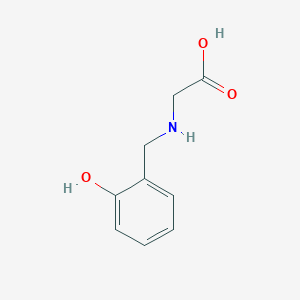
((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenoxy)methylphosphanium chloride is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is essential in the formation of alkenes from aldehydes and ketones. This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenoxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorophenoxymethyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenoxy)methylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain anhydrous conditions. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product formation.
化学反应分析
Types of Reactions
(4-Chlorophenoxy)methylphosphanium chloride primarily undergoes substitution reactions, particularly in the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Wittig Reaction: Involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate, which then reacts with aldehydes or ketones to form alkenes.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Major Products
Wittig Reaction: Produces alkenes with high selectivity.
Oxidation: Forms phosphine oxides.
Reduction: Yields phosphine derivatives.
科学研究应用
(4-Chlorophenoxy)methylphosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Chlorophenoxy)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes rearrangement to produce the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity and yield.
相似化合物的比较
(4-Chlorophenoxy)methylphosphanium chloride is compared with other similar compounds such as:
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenoxy)methylphosphanium chloride is unique due to its specific reactivity with 4-chlorophenoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific structural and functional attributes.
属性
CAS 编号 |
69743-39-1 |
|---|---|
分子式 |
C25H21Cl2OP |
分子量 |
439.3 g/mol |
IUPAC 名称 |
(4-chlorophenoxy)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21ClOP.ClH/c26-21-16-18-22(19-17-21)27-20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI 键 |
WTCAEVIBYIIUPR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)


